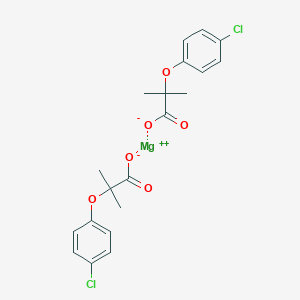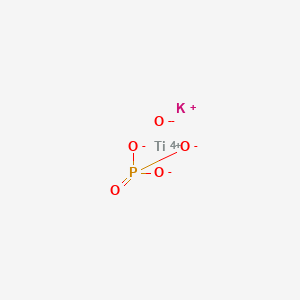![molecular formula C25H27N5O2S B227205 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione depends on its specific application. In the case of its anticancer activity, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. As an antimicrobial agent, it disrupts the bacterial cell membrane and inhibits bacterial growth. As a plant growth regulator, it regulates the plant hormone balance and promotes plant growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. As an anticancer agent, it selectively targets cancer cells and induces apoptosis without affecting normal cells. As an antimicrobial agent, it has a broad-spectrum activity against various bacterial and fungal strains. As a plant growth regulator, it enhances the plant's tolerance to stress and improves the plant's quality and yield.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione in lab experiments include its high potency, selectivity, and versatility. However, its limitations include its low solubility and stability, which can affect its efficacy and reproducibility in experiments.
Orientations Futures
There are numerous future directions for the research and development of 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione. These include exploring its potential applications in drug delivery, imaging, and biosensing. Additionally, further studies are needed to optimize its synthesis method, improve its solubility and stability, and investigate its toxicity and safety profile.
In conclusion, this compound is a chemical compound with significant potential in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione involves the reaction of 2-(1H-benzimidazol-2-yl)ethanamine and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of ammonium thiocyanate. The reaction is carried out under reflux conditions in ethanol and water mixture for several hours. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent, antimicrobial agent, and antiviral agent. In agriculture, it has been used as a plant growth regulator and insecticide. In material science, it has been utilized as a fluorescent probe and sensor.
Propriétés
Formule moléculaire |
C25H27N5O2S |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C25H27N5O2S/c33-24-29-23(26-17-8-9-20-21(16-17)32-15-14-31-20)25(11-4-1-5-12-25)30(24)13-10-22-27-18-6-2-3-7-19(18)28-22/h2-3,6-9,16H,1,4-5,10-15H2,(H,27,28)(H,26,29,33) |
Clé InChI |
HSMULFUHLOOJOG-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(=NC(=S)N2CCC3=NC4=CC=CC=C4N3)NC5=CC6=C(C=C5)OCCO6 |
SMILES canonique |
C1CCC2(CC1)C(=NC(=S)N2CCC3=NC4=CC=CC=C4N3)NC5=CC6=C(C=C5)OCCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)



![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)
![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)
![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)
![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)
![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)